molecular formula C24H20N2O2 B11481425 1-[3-(dimethylamino)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione

1-[3-(dimethylamino)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No.: B11481425
M. Wt: 368.4 g/mol
InChI Key: KYVLWHAGKHWCEJ-UHFFFAOYSA-N
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Description

1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure that includes a pyrrole ring substituted with dimethylamino and diphenyl groups

Preparation Methods

The synthesis of 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane with boron trifluoride diethyl etherate in the presence of triethylamine in a toluene medium, yielding the desired product in a 58% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and phenyl groups, using reagents like halogens or other electrophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin, thereby exerting neuroprotective and antidepressant effects . The pathways involved include the stabilization of mitochondrial membranes and reduction of reactive oxygen species generation.

Comparison with Similar Compounds

Similar compounds to 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE include:

The uniqueness of 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]-3,4-diphenylpyrrole-2,5-dione

InChI

InChI=1S/C24H20N2O2/c1-25(2)19-14-9-15-20(16-19)26-23(27)21(17-10-5-3-6-11-17)22(24(26)28)18-12-7-4-8-13-18/h3-16H,1-2H3

InChI Key

KYVLWHAGKHWCEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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